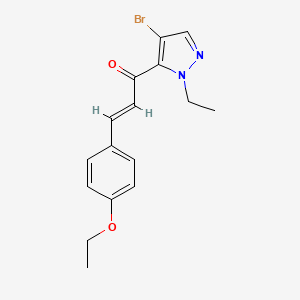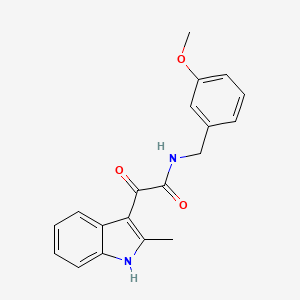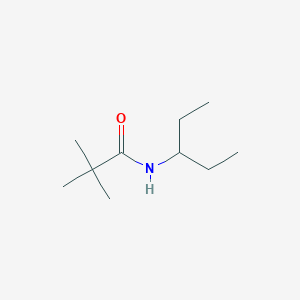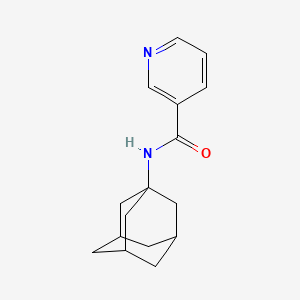
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one, also known as BRD7929, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have inhibitory effects on several enzymes and proteins, making it a promising tool for studying various biological processes.
Mechanism of Action
The exact mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. Studies have shown that this compound has a high affinity for certain isoforms of HDACs and BET proteins, suggesting that these may be its primary targets.
Biochemical and Physiological Effects:
Inhibition of HDACs and BET proteins by this compound has been shown to have several biochemical and physiological effects. For example, inhibition of HDACs can lead to increased acetylation of histones and other proteins, which can alter gene expression and contribute to the anti-cancer effects of this compound. Inhibition of BET proteins has been shown to reduce the expression of pro-inflammatory cytokines, suggesting that this compound may have potential applications in treating inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition and more precise study of biological processes. However, this specificity can also be a limitation, as it may not be effective against all isoforms of a given target. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
Future Directions
There are several potential future directions for research involving 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one. One area of interest is its potential use in treating cancer, as inhibition of HDACs and BET proteins has been shown to have anti-tumor effects. Additionally, further study of the mechanisms of action of this compound and its targets may lead to the development of more effective inhibitors with fewer side effects. Finally, exploring the effects of this compound on other biological processes, such as metabolism and epigenetics, may reveal new applications for this compound.
Synthesis Methods
The synthesis of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one involves a multi-step process that begins with the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with 4-ethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to further reactions to yield the final compound.
Scientific Research Applications
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one has been shown to have inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs), bromodomain and extra-terminal (BET) proteins, and protein tyrosine phosphatases (PTPs). These enzymes and proteins play important roles in various biological processes, including gene expression, cell signaling, and immune response. By inhibiting these targets, this compound can be used as a tool to study these processes and potentially develop new therapies for diseases such as cancer and autoimmune disorders.
properties
IUPAC Name |
(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-19-16(14(17)11-18-19)15(20)10-7-12-5-8-13(9-6-12)21-4-2/h5-11H,3-4H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXAZRVJQYLMC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine](/img/structure/B5429781.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429785.png)
![1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5429803.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5429811.png)
![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5429817.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5429820.png)
![2-(dimethylamino)ethyl 4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5429823.png)

![2-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5429832.png)
![1,6-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429837.png)
![[3-(2-fluorobenzyl)-1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5429857.png)
